1H-Dibenzo(b,d)pyran
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Overview
Description
1H-Dibenzo(b,d)pyran, also known as dibenzo-α-pyrone, is a heterocyclic compound that consists of two benzene rings fused to a pyran ring. This compound is a member of the dibenzo-α-pyrone family, which is known for its diverse biological activities and structural complexity. It is commonly found in natural products, particularly in fungi, lichens, and plants, and has been studied for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(b,d)pyran can be synthesized through various methods. One common approach involves the Rhodium(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is efficient and involves a cascade reaction that leads to the formation of the dibenzo-α-pyrone structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi that naturally produce this compound. The fermentation broth is then extracted and purified to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Dibenzo(b,d)pyran undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and leads to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as Rhodium(III) are commonly used.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Various substituted dibenzo-α-pyrone derivatives.
Scientific Research Applications
1H-Dibenzo(b,d)pyran has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its antimicrobial, antioxidant, and cytotoxic properties.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 1H-Dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Dibenzo(b,d)pyran can be compared with other similar compounds such as:
Urolithins: These are metabolites of ellagic acid and share a similar dibenzo-α-pyrone structure. They are known for their anti-inflammatory and anticancer properties.
Benzocoumarins: These compounds also contain a fused benzene and pyran ring system and exhibit various biological activities.
Tetrahydrobenzo(b,d)pyrans: These are hydrogenated derivatives of dibenzo-α-pyrone and are studied for their pharmaceutical applications
Properties
CAS No. |
229-96-9 |
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Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1H-benzo[c]chromene |
InChI |
InChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-6,8-9H,7H2 |
InChI Key |
CQXBYXVFRAMLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C=CC=CC3=CO2 |
Origin of Product |
United States |
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